2-(3-Aminophenylamino)ethanol
Description
2-(3-Aminophenyl)ethanol (CAS: 52273-77-5) is a substituted phenylethanol derivative with a primary amine group at the 3-position of the phenyl ring and a hydroxyethyl chain. Its molecular formula is C₈H₁₁NO (MW: 137.18 g/mol), and it exhibits a melting point of 51–53°C and a boiling point of 293°C . The compound is utilized in organic synthesis, pharmaceuticals, and materials science due to its amine functionality and aromatic structure.
Properties
IUPAC Name |
2-(3-aminoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNLMELMADJSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619607 | |
| Record name | 2-(3-Aminoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-21-0 | |
| Record name | 2-(3-Aminoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenylamino)ethanol typically involves the reaction of 3-nitroaniline with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminophenylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylaminoethanol derivatives.
Scientific Research Applications
2-(3-Aminophenylamino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenylamino)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key physical and chemical properties of 2-(3-Aminophenyl)ethanol and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| 2-(3-Aminophenyl)ethanol | 52273-77-5 | C₈H₁₁NO | 137.18 | 51–53 | 293 | -NH₂ (phenyl), -CH₂CH₂OH |
| 2-(3-Hydroxyphenyl)ethanol | 620-17-7 | C₈H₁₀O₂ | 138.16 | 92–94 | 250–252 | -OH (phenyl), -CH₂CH₂OH |
| 2-((3-Amino-4-methoxyphenyl)amino)ethanol | 83763-47-7 | C₉H₁₄N₂O₂ | 182.22 | N/A | N/A | -NH₂, -OCH₃ (phenyl), -NH-CH₂CH₂OH |
| Diethylaminoethanol | 100-37-8 | C₆H₁₅NO | 117.19 | -70 (liquid) | 161 | -N(CH₂CH₃)₂, -CH₂CH₂OH |
| 2-[(3-Aminophenyl)sulfonyl]ethanol | 52286-18-7 | C₈H₁₁NO₃S | 201.24 | N/A | N/A | -NH₂ (phenyl), -SO₂-CH₂CH₂OH |
Biological Activity
2-(3-Aminophenylamino)ethanol, with the molecular formula CHNO, is an organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Structure : The compound features an amino group attached to a phenyl ring, further connected to an ethanol moiety.
- Reactivity : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of derivatives with altered biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This interaction may modulate enzymatic activities and receptor functions, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. The compound's mechanism involves disrupting microbial cell walls or interfering with metabolic pathways essential for microbial survival.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cells through:
- Induction of apoptosis (programmed cell death).
- Inhibition of cell cycle progression.
- Modulation of signaling pathways involved in cancer cell survival .
Case Studies
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 15 µg/mL. This suggests a strong potential for development into a therapeutic agent for bacterial infections.
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability with IC50 values ranging from 20 to 40 µM, indicating its potential as an anticancer drug candidate .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Positioning | Notable Activity |
|---|---|---|
| This compound | Amino group at meta position | Antimicrobial, Anticancer |
| 2-(4-Aminophenylamino)ethanol | Amino group at para position | Anticancer |
| 3-Aminophenol | Lacks ethanol moiety | Antioxidant |
The positioning of the amino group in this compound is crucial for its unique biological activities compared to its analogs.
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals.
- Biological Research : Investigated for its role in enzyme inhibition and signaling modulation.
- Industrial Use : Employed in producing specialty chemicals and polymers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
